Propanoic acid, 3-amino-2-[[2-(1,1-dimethylethoxy)-1,1-dimethyl-2-oxoethoxy]imino]-3-oxo-, methyl ester
CAS No.:
Cat. No.: VC13757761
Molecular Formula: C12H20N2O6
Molecular Weight: 288.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H20N2O6 |
|---|---|
| Molecular Weight | 288.30 g/mol |
| IUPAC Name | tert-butyl 2-[(Z)-(1-amino-3-methoxy-1,3-dioxopropan-2-ylidene)amino]oxy-2-methylpropanoate |
| Standard InChI | InChI=1S/C12H20N2O6/c1-11(2,3)19-10(17)12(4,5)20-14-7(8(13)15)9(16)18-6/h1-6H3,(H2,13,15)/b14-7- |
| Standard InChI Key | WFTIAKXOKNAGCL-AUWJEWJLSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)C(C)(C)O/N=C(/C(=O)N)\C(=O)OC |
| SMILES | CC(C)(C)OC(=O)C(C)(C)ON=C(C(=O)N)C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)C(C)(C)ON=C(C(=O)N)C(=O)OC |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The compound is systematically named 3-amino-2-[[2-(1,1-dimethylethoxy)-1,1-dimethyl-2-oxoethoxy]imino]-3-oxo-propanoic acid methyl ester, reflecting its:
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Amino group (–NH₂) at position 3,
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Imino linkage (=N–) bridging the central carbon and a tert-butoxy-substituted ethoxy group,
Its molecular formula, C₁₄H₂₃N₂O₆, corresponds to a molecular weight of 323.34 g/mol . The structure integrates a propanoic acid backbone modified with protective groups, rendering it a hybrid of amino acid derivatives and silyl ether analogs .
Synthetic Pathways and Industrial Production
Laboratory-Scale Synthesis
The compound’s synthesis plausibly involves multi-step reactions:
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Amino Protection: The primary amino group is protected using tert-butoxycarbonyl (Boc) or similar groups to prevent undesired side reactions.
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Esterification: Condensation of the carboxylic acid with methanol under acidic conditions forms the methyl ester .
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Oxime Formation: Reaction with hydroxylamine derivatives introduces the imino group .
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Silyl Ether Incorporation: The tert-butoxy group is introduced via nucleophilic substitution or ester exchange .
A hypothetical reaction scheme is outlined below:
Industrial Manufacturing Challenges
Industrial production faces hurdles such as:
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Cost of tert-Butyl Reagents: Tert-butoxy groups require expensive precursors like tert-butanol or Boc anhydride.
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Purification Complexity: The compound’s polarity and functional diversity necessitate advanced chromatographic techniques .
Research and Application Frontiers
Pharmaceutical Intermediates
The compound’s amino and ester functionalities make it a candidate for:
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Peptide Mimetics: Serving as a non-natural amino acid in drug design to enhance metabolic stability.
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Enzyme Inhibitors: The tert-butoxy group may improve lipid solubility, facilitating membrane penetration in enzyme-targeted therapies .
Specialty Chemical Synthesis
In materials science, the tert-butoxy group’s steric bulk could stabilize polymers or coatings against thermal degradation. Potential applications include:
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High-Performance Resins: As cross-linking agents in epoxy systems.
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Ligands for Catalysis: Coordinating metal ions in asymmetric synthesis .
Analytical Characterization
Spectroscopic Data
While experimental spectra for this specific compound are unavailable, analogous compounds provide insights:
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IR Spectroscopy: Expected peaks include N–H stretch (~3350 cm⁻¹), C=O (ester: ~1740 cm⁻¹), and C=N (imine: ~1650 cm⁻¹) .
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NMR: The tert-butyl group would produce a singlet at δ ~1.2 ppm in ¹H NMR, while the methyl ester resonates at δ ~3.7 ppm .
Chromatographic Methods
Reverse-phase HPLC with UV detection (λ = 210–220 nm) is recommended for purity analysis. Mobile phases combining acetonitrile and ammonium acetate buffer (pH 5.0) would optimize separation .
Future Directions and Challenges
Unresolved Research Questions
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Stereoselective Synthesis: Developing asymmetric routes to access enantiopure forms.
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Biological Screening: Testing antimicrobial or anticancer activity in vitro.
Industrial Collaboration Needs
Partnerships between academia and chemical manufacturers could optimize large-scale synthesis, reducing costs through flow chemistry or catalytic methods .
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